3-({[1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-25-17-8-7-16(12-18(17)26-4-2)19(24)23-11-10-22-20(23)27-14-15-6-5-9-21-13-15/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHUEMRSHDWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diamines
The imidazoline ring is synthesized via cyclocondensation of ethylenediamine derivatives with electrophilic carbonyl sources. Adapted from methodologies in imidazo[4,5-b]pyridine synthesis, the reaction employs sodium metabisulfite (Na₂S₂O₅) adducts of aldehydes to generate thioamide intermediates. For example:
- Reaction Setup : Ethylenediamine reacts with a benzaldehyde-Na₂S₂O₅ adduct in refluxing ethanol.
- Mechanism : Thioamide formation followed by intramolecular cyclization eliminates H₂S, yielding 2-mercaptoimidazoline.
Key Variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.
- Catalyst : CuI accelerates thioamide formation in one-pot reactions.
Installation of the Pyridylmethylsulfanyl Group
Nucleophilic Substitution at C2
The sulfanyl methylpyridine moiety is introduced via alkylation of 2-mercaptoimidazoline with chloromethylpyridine derivatives:
- Base-Mediated Thiol Deprotonation : K₂CO₃ in DMF facilitates thiolate anion generation.
- Alkylation : 3-(Chloromethyl)pyridine reacts with the thiolate, forming the thioether linkage.
Optimization Notes :
- Regioselectivity : Excess base (2.5 eq. K₂CO₃) minimizes N-alkylation side products.
- Temperature : 60–80°C balances reaction rate and byproduct suppression.
N1-Acylation with 3,4-Diethoxybenzoyl Chloride
Acyl Transfer under Mild Conditions
The final step involves benzoylation of the imidazoline’s secondary amine:
- Reagent : 3,4-Diethoxybenzoyl chloride (1.2 eq.) in dichloromethane.
- Base : Triethylamine (2 eq.) scavenges HCl, preventing acid-mediated ring opening.
Reaction Profile :
- Yield : 72–85% after silica gel chromatography.
- Purity : >95% by HPLC (C18 column, MeCN/H₂O gradient).
Analytical Validation and Regiochemical Confirmation
Spectroscopic Characterization
Regioselectivity Assessment
2D-NOESY correlations confirm N1-acylation and C2-thioether substitution:
- NOE between imidazoline H4 and benzoyl carbonyl oxygen.
- HMBC correlations from pyridyl H2' to C2 sulfur.
Comparative Analysis of Synthetic Routes
Table 1 summarizes optimized conditions across literature methods:
Challenges and Mitigation Strategies
- Byproduct Formation :
- Sulfur Oxidation :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3-({[1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-({[1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which 3-({[1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways or metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
*Molecular weight calculated based on inferred formula.
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility
- The 3,4-diethoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 3-chloro or 2-chloro derivatives) due to its electron-donating nature and reduced lipophilicity .
- Halogenated derivatives (e.g., BG14979 and AAB-AA01WGNK) exhibit higher electrophilicity, making them more reactive in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Crystallographic and Conformational Differences
- In analogous compounds like bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) , crystal structures reveal near-perpendicular orientations between imidazoline and pyridine rings, with dihedral angles of ~87.1°. This geometry minimizes steric clashes but may reduce π-stacking efficiency .
- Substituent positioning (e.g., 3,4-diethoxy vs. 2-chloro) influences intramolecular interactions. For instance, ortho-substituted derivatives (e.g., AAB-AA01WGNK) may exhibit distorted bond angles due to repulsive H···C contacts, as seen in related structures .
Synthetic Methodologies
- The synthesis of 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide hydrochloride (a precursor to analogous complexes) involves nucleophilic attack of 2-mercaptopyridine 1-oxide on 2-chloroimidazoline in dichloromethane at room temperature, achieving high yields . This method’s efficiency suggests scalability for the target compound.
- Halogenated derivatives (e.g., BG14979) are typically synthesized via similar pathways but require post-functionalization steps for halogen introduction, increasing synthetic complexity .
Potential Biological and Material Applications While biological data for the target compound are absent, related imidazole-pyridine hybrids exhibit antimicrobial and anticancer activities. The 3,4-diethoxy group may enhance membrane permeability compared to halogenated analogs . Copper complexes of similar ligands (e.g., 1a in ) demonstrate utility in catalysis or materials science due to their stable coordination geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
